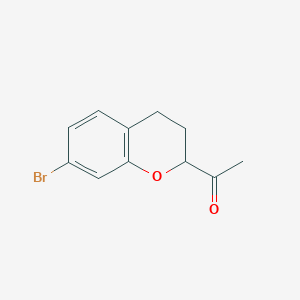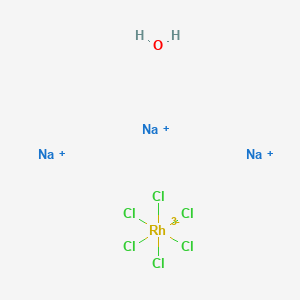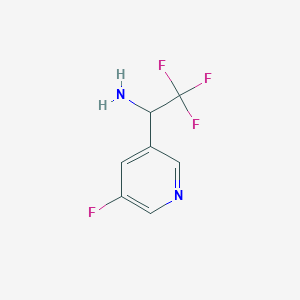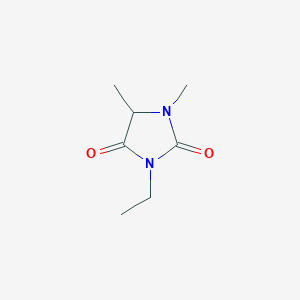
3-Ethyl-1,5-dimethylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1,5-dimethylimidazolidine-2,4-dione is a heterocyclic organic compound with the molecular formula C7H12N2O2. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities and applications in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,5-dimethylimidazolidine-2,4-dione typically involves the reaction of ethylamine with 5,5-dimethylhydantoin under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imidazolidine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazolidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions are conducted in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions include various substituted imidazolidine derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
3-Ethyl-1,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Ethyl-1,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is attributed to its ability to inhibit protein tyrosine phosphatase-1B (PTP1B), an enzyme involved in the regulation of insulin signaling . By inhibiting PTP1B, the compound enhances insulin sensitivity and glucose uptake in cells .
Comparaison Avec Des Composés Similaires
5,5-Dimethylhydantoin: A precursor in the synthesis of 3-Ethyl-1,5-dimethylimidazolidine-2,4-dione, known for its antimicrobial properties.
1,3-Dihydroxy-5,5-dimethylimidazolidine-2,4-dione: Another derivative with potential biological activities.
1,3-Diiodo-5,5-dimethylimidazolidine-2,4-dione: Used as an iodination agent in organic synthesis.
Uniqueness: this compound stands out due to its specific ethyl substitution, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C7H12N2O2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
3-ethyl-1,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O2/c1-4-9-6(10)5(2)8(3)7(9)11/h5H,4H2,1-3H3 |
Clé InChI |
JDEKWJQJLQHLBF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(N(C1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B15199748.png)
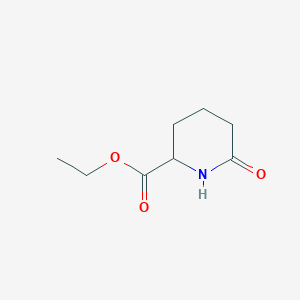
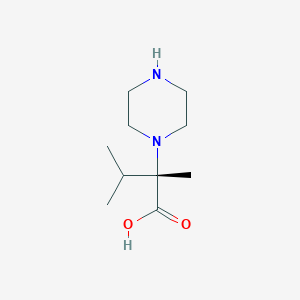
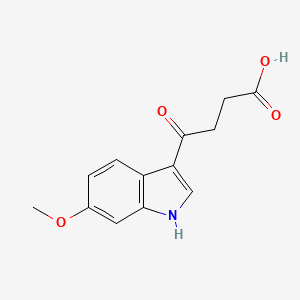
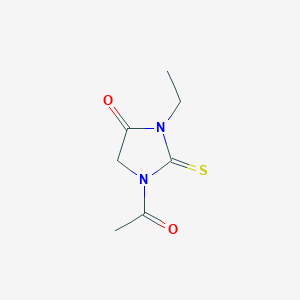
![[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-iodooxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B15199775.png)
![5-Chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B15199776.png)
